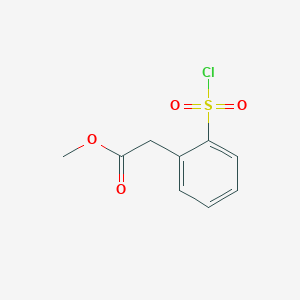

![molecular formula C14H10F2N2O2S B2640568 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 922371-33-3](/img/structure/B2640568.png)

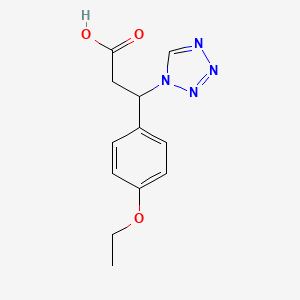

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound has been shown to exhibit promising biological activities, making it a potential candidate for the development of new therapeutic agents.

Scientific Research Applications

Anticonvulsant Activity

Studies have shown that derivatives containing a heteroaromatic group, such as furan-2-yl, exhibit outstanding anticonvulsant activity. For instance, alpha-furan-2-yl alpha-acetamido-N-benzylacetamides provided excellent protection against seizures induced in mice models, rivaling the efficacy of phenytoin, a well-known antiepileptic drug (Kohn et al., 1993).

Antifungal and Antibacterial Effects

Compounds synthesized from the furan and thiazole derivatives demonstrated significant antifungal activities against various fungi species, including T. harzianum, A. ochraceus, C. albicans, F. solani, F. moniliforme, and F. culmorum, showing efficacy comparable to or greater than ketoconazole (Kaplancıklı et al., 2013). Additionally, novel benzothiazol-2-yl acetamide derivatives containing quinoline linkage exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria (Bhoi et al., 2015).

Anticancer Potential

Several benzothiazole derivatives bearing different heterocyclic rings were synthesized and evaluated for their potential antitumor activities. Some compounds displayed considerable anticancer activity against various cancer cell lines, highlighting the potential of benzothiazole and furan derivatives as anticancer agents (Yurttaş et al., 2015).

Antifibrotic Activity

A series of amino(imino)thiazolidinone derivatives were synthesized and examined for their antifibrotic and anticancer activities. Some compounds exhibited high antifibrotic activity levels, comparable to Pirfenidone, without scavenging superoxide radicals, suggesting their potential in treating fibrotic diseases (Kaminskyy et al., 2016).

properties

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2O2S/c1-8(19)18(7-10-3-2-4-20-10)14-17-13-11(16)5-9(15)6-12(13)21-14/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKRTHIKOCMIMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=CC=CO1)C2=NC3=C(C=C(C=C3S2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methylbenzamide](/img/structure/B2640485.png)

![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2640486.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2640487.png)

![2-[2-(1-Methylimidazol-2-yl)piperazin-1-yl]ethanamine;tetrahydrochloride](/img/structure/B2640489.png)

![1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxylic acid](/img/structure/B2640492.png)

![6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2640496.png)

![3-(4-ethylphenyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2640498.png)